![molecular formula C30H44N2O10 B1673226 Hexobendine CAS No. 54-03-5](/img/structure/B1673226.png)
Hexobendine
Overview
Description
Hexobendine is a chemical compound known for its vasodilatory properties. It acts as an adenosine reuptake inhibitor, which means it can increase the levels of adenosine in the body by preventing its reabsorption. This action helps in dilating blood vessels, thereby improving blood flow. This compound is primarily used in the treatment of cardiovascular conditions such as angina pectoris .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexobendine can be synthesized through a multi-step process. The synthesis begins with the reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol to form the ester, 3-chloropropyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 1,2-dimethylethylenediamine to produce this compound .
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexobendine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Hexobendine dihydrochloride has the molecular formula and acts as a vasodilator by inhibiting the reuptake of adenosine. This mechanism enhances myocardial blood flow, particularly beneficial for patients with conditions like angina pectoris. Unlike traditional vasodilators that primarily rely on nitric oxide release, this compound's unique action on adenosine pathways may offer additional therapeutic benefits in specific patient populations .
Clinical Applications
This compound has several clinical applications, particularly related to its effects on cardiovascular health:
- Angina Pectoris Treatment : this compound is primarily used to alleviate symptoms associated with angina pectoris by improving blood flow to the heart muscle .
- Neuroprotective Effects : Research indicates potential neuroprotective properties due to enhanced cerebral blood flow, which may be beneficial in conditions like ischemic strokes .
- Muscle Function Enhancement : Some studies suggest that this compound might improve muscle strength and fatigue resistance in animal models, indicating possible applications in neuromuscular disorders.
Vascular Effects
Research has demonstrated that this compound significantly increases myocardial blood flow without adversely affecting cardiac contractility or systemic arterial blood pressure. In studies involving anesthetized cats, doses of 0.25 mg/kg led to marked increases in myocardial blood flow and decreased myocardial metabolic heat production . Higher doses resulted in decreased systemic arterial pressure, indicating a complex interaction with cardiovascular dynamics.
Cognitive and Behavioral Studies
Experimental studies have explored the effects of this compound on cognitive functions. A notable study indicated improvements in focal attention and reactive behavior under stress conditions among female subjects, suggesting potential applications in enhancing cognitive performance during stressful situations .
Comparative Analysis with Other Vasodilators
This compound's unique mechanism distinguishes it from other vasodilators. The following table summarizes its comparison with similar compounds:
Compound Name | Mechanism of Action | Primary Use | Unique Features |
---|---|---|---|
Adenosine | Acts directly on adenosine receptors | Antiarrhythmic | Rapidly induces vasodilation |
Nitroglycerin | Releases nitric oxide | Angina pectoris | Fast-acting; used in acute settings |
Isosorbide Dinitrate | Releases nitric oxide | Chronic angina | Long-acting; used for prevention |
This compound Dihydrochloride | Inhibits adenosine uptake | Angina pectoris | Unique dual action on both coronary and cerebral arteries |
Ongoing Research and Future Directions
While this compound has established clinical applications, ongoing research aims to clarify its broader therapeutic potential. Studies are investigating its effects on:
- Glucose Metabolism : Initial findings suggest possible roles in lowering glucose levels, warranting further investigation into its metabolic effects.
- Cognitive Function : Continued exploration into how this compound may enhance cognitive performance under stress could open new avenues for treatment in psychological and neurological conditions.
Mechanism of Action
Hexobendine exerts its effects by inhibiting the reuptake of adenosine, a nucleoside that plays a crucial role in various physiological processes. By preventing the reabsorption of adenosine, this compound increases its concentration in the bloodstream. Adenosine then binds to its receptors on blood vessels, causing them to dilate and improve blood flow. This mechanism is particularly beneficial in conditions like angina pectoris, where improved blood flow can alleviate symptoms .
Comparison with Similar Compounds
Hexobendine is often compared with other vasodilators and adenosine reuptake inhibitors. Some similar compounds include:
Dipyridamole: Another adenosine reuptake inhibitor with similar vasodilatory effects.
Dilazep: A compound with similar mechanisms of action but different chemical structure.
Pentoxifylline: A vasodilator with additional anti-inflammatory properties.
This compound is unique due to its specific chemical structure, which allows it to effectively inhibit adenosine reuptake and provide potent vasodilatory effects .
Biological Activity
Hexobendine, a compound known for its vasodilatory properties, has been the subject of various studies examining its biological activity. This article synthesizes findings from multiple research sources to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.
This compound, specifically in its dihydrochloride form, has the molecular formula . It is primarily recognized for its ability to act as a vasodilator, enhancing blood flow in specific vascular beds while exhibiting minimal effects on heart rate and systemic arterial pressure .
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Vasodilation :
- This compound facilitates the dilation of cerebral and coronary arteries, significantly increasing myocardial blood flow. This effect is particularly beneficial for patients with conditions such as angina pectoris, where improved oxygen delivery to the heart is crucial .
- Studies have indicated that this compound enhances the effects of adenosine, a known vasodilator, further potentiating coronary vasodilation during cardiac stimulation .
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Impact on Myocardial Function :
- Research involving anesthetized cats demonstrated that this compound increases myocardial blood flow without significantly altering cardiac contractility or systemic blood pressure at lower doses. However, higher doses may lead to decreased contractility and increased left ventricular end-diastolic pressure .
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Neuromuscular Effects :
- Preliminary studies suggest that this compound may influence neuromuscular function, potentially improving muscle strength and resistance to fatigue in animal models. The exact mechanisms remain under investigation.
Research Findings and Case Studies
The following table summarizes key findings from various studies on this compound:
Potential Therapeutic Applications
This compound's vasodilatory properties suggest potential applications in treating cardiovascular conditions. Its ability to enhance blood flow could be beneficial in managing angina pectoris and possibly other ischemic heart diseases. Furthermore, ongoing research into its neuroprotective effects may open avenues for treating conditions related to impaired cerebral blood flow .
Properties
IUPAC Name |
3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAMFQCSAJCRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202302 | |
Record name | Hexobendine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-03-5 | |
Record name | Hexobendine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexobendine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexobendine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13265 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexobendine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexobendine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXOBENDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6X4SYR93B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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